2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-bromo-4H-chromen-4-one
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Overview
Description
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-BROMO-4H-CHROMEN-4-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-BROMO-4H-CHROMEN-4-ONE involves multiple steps, typically starting with the preparation of the benzothiazole and chromenone intermediates. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Cyclization Reactions: The cyclization of thioamide or carbon dioxide (CO2) as raw materials to form the benzothiazole ring.
Microwave Irradiation: This technique is used to accelerate the reaction rates and improve yields.
Chemical Reactions Analysis
2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-BROMO-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies highlighting its inhibitory activity against Mycobacterium tuberculosis.
Biochemistry: Benzothiazole derivatives are known for their antibacterial properties, inhibiting enzymes like DNA gyrase and peptide deformylase.
Material Science: The compound’s luminescent properties make it useful in the development of fluorescence materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-6-BROMO-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, benzothiazole derivatives inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . The chromenone structure may also contribute to its biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol: This compound is used in proteomics research and has a similar benzothiazole moiety.
N’-(1,3-Benzothiazol-2-yl)piperidine derivatives: These compounds have been evaluated for their biological activities and share structural similarities with the target compound.
Properties
Molecular Formula |
C22H17BrN2O3S |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-6-bromochromen-4-one |
InChI |
InChI=1S/C22H17BrN2O3S/c23-14-5-6-18-15(11-14)17(26)12-19(28-18)22(27)25-9-7-13(8-10-25)21-24-16-3-1-2-4-20(16)29-21/h1-6,11-13H,7-10H2 |
InChI Key |
MTBCSYQRNIQYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Br |
Origin of Product |
United States |
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